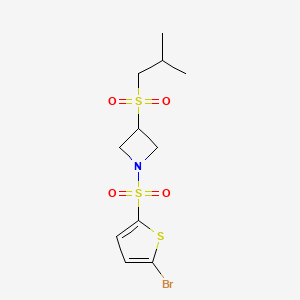

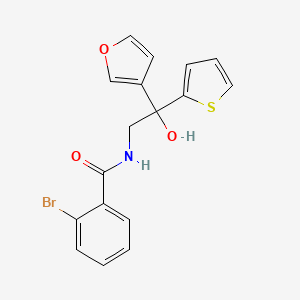

1-((5-Bromothiophen-2-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-((5-Bromothiophen-2-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine is a synthetic compound1. However, there is limited information available about this specific compound.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. However, the InChI code for 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine is not available in the search results.

Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, purity, physical form, and storage temperature. However, these specific details for 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine are not available in the search results.

科学的研究の応用

Activated Monomer Polymerization of N-Sulfonylazetidine

A study by Reisman et al. (2020) discusses the anionic polymerization of N-sulfonylazetidine, leading to polymers with sulfonyl groups incorporated into the backbone. This research provides insights into the synthesis of novel polymers with potential applications in materials science, highlighting the versatility of sulfonamide-based monomers in polymer chemistry. The process facilitates the formation of semicrystalline and amorphous polymers with unique structural features, suggesting applications in developing new materials with tailored properties (Reisman et al., 2020).

Synthesis of Functionalized Sulfonamides

D'hooghe et al. (2005) explored the ring opening of 2-(bromomethyl)-1-sulfonylaziridines, leading to the synthesis of 1,3-heteroatom substituted 2-aminopropane derivatives. This research demonstrates the applicability of sulfonamide derivatives in synthesizing a wide range of functionalized compounds, potentially useful in the development of new drugs and chemical probes (D'hooghe et al., 2005).

Inhibition of Tumor-Associated Isozyme IX by Halogenosulfanilamide Derivatives

A study on the inhibition of carbonic anhydrase IX by halogenated sulfonamides, including Ilies et al. (2003), indicates potential applications of sulfonamide derivatives as antitumor agents. These compounds exhibit selective inhibition against tumor-associated isozymes, suggesting their use in designing more potent and selective inhibitors for cancer therapy (Ilies et al., 2003).

Regio- and Stereocontrolled Synthesis of Novel Compounds

Karikomi et al. (2008) discuss the conversion of 2-(bromomethyl)-1-sulfonylaziridines into novel compounds, demonstrating the chemical versatility of sulfonamide and azetidine derivatives in synthesizing complex molecules with potential pharmacological applications (Karikomi et al., 2008).

Safety And Hazards

The safety and hazards of a compound are typically represented by its hazard statements and precautionary statements. Unfortunately, there is no specific safety and hazard information available for 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine.

将来の方向性

There is no specific information available on the future directions of research or applications for 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine.

特性

IUPAC Name |

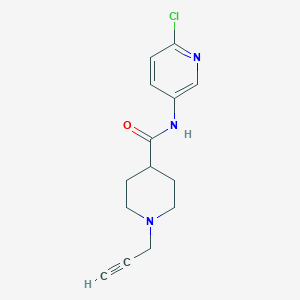

1-(5-bromothiophen-2-yl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO4S3/c1-8(2)7-19(14,15)9-5-13(6-9)20(16,17)11-4-3-10(12)18-11/h3-4,8-9H,5-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTMHSHFWRISHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((5-Bromothiophen-2-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B2469149.png)

![2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid](/img/structure/B2469153.png)

![(1S,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2469156.png)

![Ethyl 5-[(2-methylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2469159.png)

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2469164.png)

![3-[4-(Propylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2469171.png)